molecular formula C11H14N2O B11461154 1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazole

1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B11461154
M. Wt: 190.24 g/mol
InChI Key: AXTAZNRLRJLLLE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with 2-methoxyethylamine and a suitable methylating agent. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C, NaBH4

    Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH)

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

1-(2-Methoxyethyl)-2-methyl-1H-benzo[d]imidazole has been explored for its applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for various diseases.

    Industry: Utilized in the development of functional materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound with a simpler structure.

    2-Methyl-1H-benzimidazole: Similar structure but lacks the 2-methoxyethyl group.

    1-(2-Methoxyethyl)-1H-benzimidazole: Similar structure but lacks the methyl group.

Uniqueness: 1-(2-Methoxyethyl)-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both the 2-methoxyethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-methylbenzimidazole

InChI

InChI=1S/C11H14N2O/c1-9-12-10-5-3-4-6-11(10)13(9)7-8-14-2/h3-6H,7-8H2,1-2H3

InChI Key

AXTAZNRLRJLLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOC

Origin of Product

United States

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